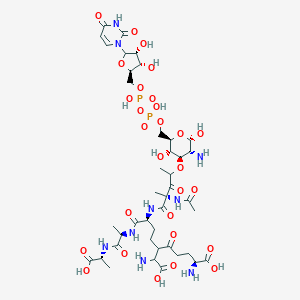
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as BHQ or bisanthrene, is a synthetic compound that is widely used in scientific research. This compound has been found to have significant biological activity, making it an important tool for studying various biochemical and physiological processes. In
Mechanism Of Action
The mechanism of action of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical And Physiological Effects
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, leading to cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its high potency as an inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a high affinity for metal ions, making it useful as a fluorescent probe for metal ion detection. However, one limitation of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its potential toxicity, particularly at high concentrations. Careful dosing and handling is required to ensure the safety of researchers working with this compound.
Future Directions
There are several potential future directions for research on 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. One area of interest is the development of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved potency and selectivity for specific targets. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be further explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be investigated as a potential therapeutic agent for inflammatory diseases, given its anti-inflammatory effects.
In conclusion, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a valuable tool for scientific research due to its potent inhibition of topoisomerase II and its potential as an anticancer agent. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the reaction of anthraquinone with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then further reacted with 4-nitrobenzene-1,2-diamine to produce 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. This method has been optimized to produce high yields of pure 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
Scientific Research Applications
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
16472-23-4 |
|---|---|
Product Name |
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone |
Molecular Formula |
C30H26N2O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,8-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-11-7-19(8-12-21)31-25-5-1-3-23-27(25)30(36)28-24(29(23)35)4-2-6-26(28)32-20-9-13-22(14-10-20)38-18-16-34/h1-14,31-34H,15-18H2 |
InChI Key |
YBMYFNLKIQTRKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
Canonical SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
Other CAS RN |
16472-23-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



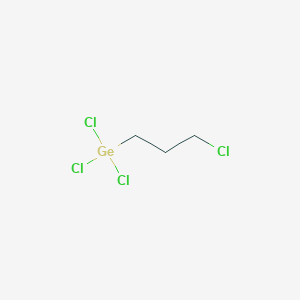
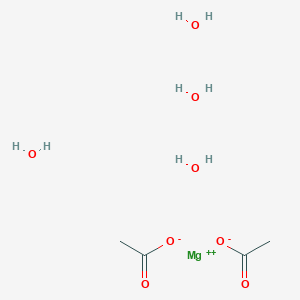
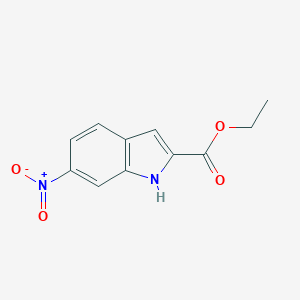
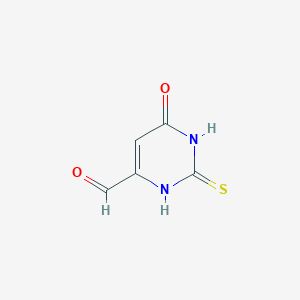
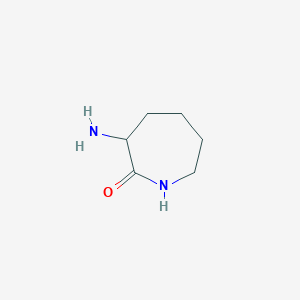
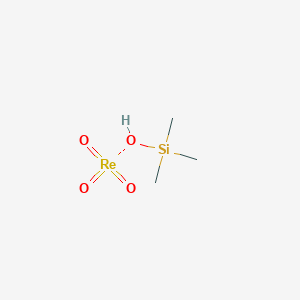
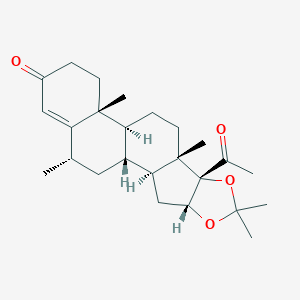
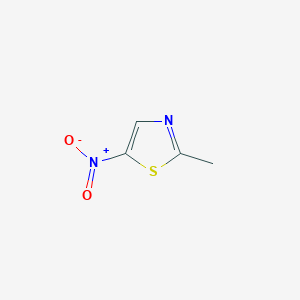
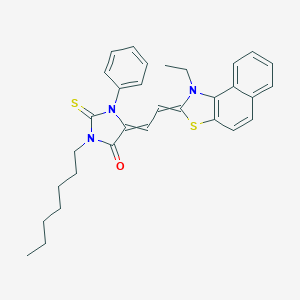
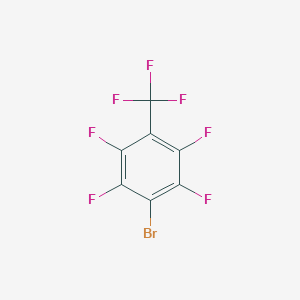
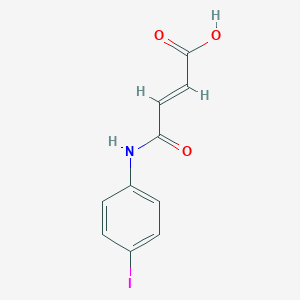
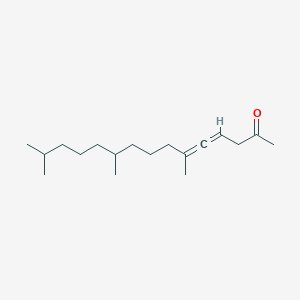
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
